molecular formula C22H21ClFN3O4 B6569564 8-(2-chloro-4-fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021212-23-6

8-(2-chloro-4-fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Número de catálogo: B6569564
Número CAS: 1021212-23-6
Peso molecular: 445.9 g/mol
Clave InChI: ABHHZMFJIFGQDS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(2-Chloro-4-fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core modified with a 2-chloro-4-fluorobenzoyl group at position 8 and a 2-phenoxyethyl substituent at position 2. This compound belongs to a class of spirocyclic derivatives known for their modulation of central nervous system (CNS) targets, particularly serotonin (5-HT) and dopamine receptors, due to structural similarities with pharmacologically active spiro compounds like MDL 100,907 (a potent 5-HT2A antagonist) . The chloro and fluoro substituents on the benzoyl moiety enhance lipophilicity and receptor-binding affinity, while the phenoxyethyl group may influence pharmacokinetic properties such as oral bioavailability and metabolic stability .

Propiedades

IUPAC Name

8-(2-chloro-4-fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O4/c23-18-14-15(24)6-7-17(18)19(28)26-10-8-22(9-11-26)20(29)27(21(30)25-22)12-13-31-16-4-2-1-3-5-16/h1-7,14H,8-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHHZMFJIFGQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the spirocyclic core and aromatic moieties. Key comparisons include:

Compound Substituents Key Properties Reference
8-(2-Chloro-4-fluorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 4-Fluorobenzyl at position 3 Enhanced 5-HT2A binding affinity; reduced metabolic stability due to benzyl group .
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Benzyl at position 8 Lower potency in receptor assays; simpler structure for SAR studies .
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Piperazine-propyl chain at position 3 Dual 5-HT2A/D2 antagonism; improved solubility but higher off-target risks .
8-[3-Chloro-5-(trifluoromethyl)pyridin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione Pyridinyl substituent with CF3 group Increased metabolic resistance; potential CNS penetration .
MDL 100,907 ([R-(+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol]) Non-spiro, fluorophenyl-piperidine core Gold-standard 5-HT2A antagonist; superior selectivity but poor oral bioavailability .

Key Research Findings

  • In Vitro Studies: Spirocyclic analogues with chloro/fluoro substituents show nanomolar potency in 5-HT2A binding assays, comparable to MDL 100,907 .
  • In Vivo Efficacy: Compounds with phenoxyethyl groups exhibit favorable CNS safety profiles in rodent models, with minimal α1-adrenergic or D2 antagonism at therapeutic doses .
  • Thermodynamic Solubility : The target compound’s solubility in aqueous buffers (e.g., 0.9% NaCl) is likely lower than hydrophilic derivatives (e.g., 8-(2-ethoxyethyl) analogues ) but sufficient for preclinical testing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.